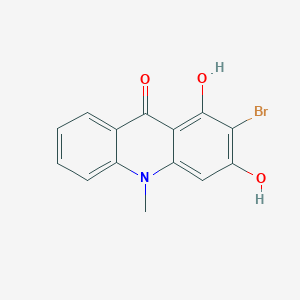
2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one typically involves the bromination of 1,3-dihydroxy-10-methylacridin-9(10H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the hydrogenated compound.
Substitution: Formation of substituted acridines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one would depend on its specific application. In biological systems, it may interact with DNA or proteins, leading to inhibition of cellular processes. The bromine atom and hydroxyl groups could play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydroxy-10-methylacridin-9(10H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Chloro-1,3-dihydroxy-10-methylacridin-9(10H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
2-Iodo-1,3-dihydroxy-10-methylacridin-9(10H)-one: Contains an iodine atom, which may result in different reactivity and applications.
Uniqueness
2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88901-77-3 |
|---|---|
Fórmula molecular |
C14H10BrNO3 |
Peso molecular |
320.14 g/mol |
Nombre IUPAC |
2-bromo-1,3-dihydroxy-10-methylacridin-9-one |
InChI |
InChI=1S/C14H10BrNO3/c1-16-8-5-3-2-4-7(8)13(18)11-9(16)6-10(17)12(15)14(11)19/h2-6,17,19H,1H3 |
Clave InChI |
JTPDYBISWKYOPW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




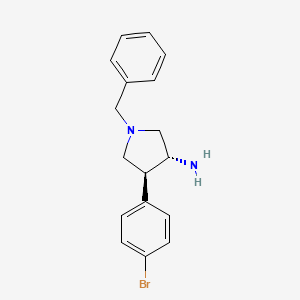

![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)
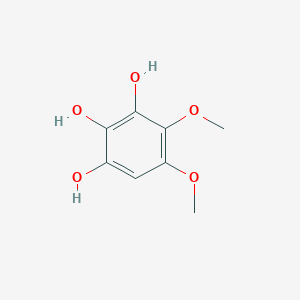


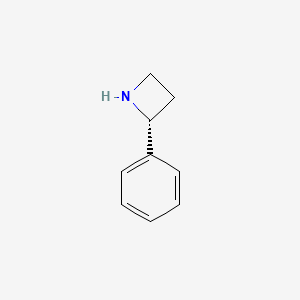
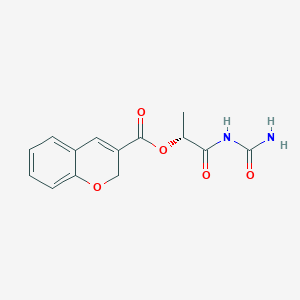
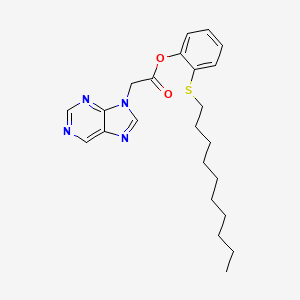
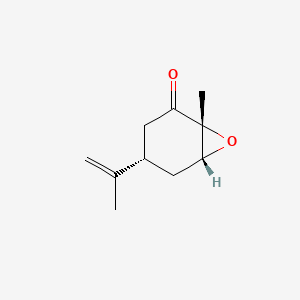
![6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12933980.png)

